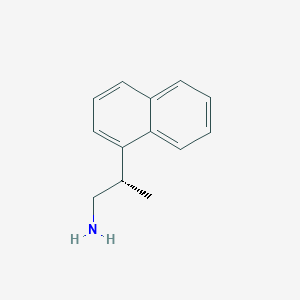

(2S)-2-Naphthalen-1-ylpropan-1-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-naphthalen-1-ylpropan-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N/c1-10(9-14)12-8-4-6-11-5-2-3-7-13(11)12/h2-8,10H,9,14H2,1H3/t10-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHUQUPPTRUPPMC-SNVBAGLBSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN)C1=CC=CC2=CC=CC=C21 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CN)C1=CC=CC2=CC=CC=C21 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

The Significance of Chiral Amines in Contemporary Organic Synthesis and Catalysis

Chiral amines are indispensable tools in modern organic chemistry, serving as crucial building blocks, catalysts, and resolving agents. researchgate.net Their importance stems from their ability to introduce chirality, a fundamental property of many biologically active molecules. It is estimated that a significant percentage of pharmaceutical drugs contain chiral amine scaffolds within their structures. wikipedia.org

In the realm of catalysis, chiral primary and secondary amines have emerged as powerful organocatalysts for a wide array of chemical transformations. researchgate.net They are instrumental in key reactions such as:

Mannich reaction: Catalyzing the asymmetric addition of an enolizable aldehyde to an imine, forming β-amino carbonyl compounds. nih.gov

Aldol (B89426) reaction: Facilitating the enantioselective reaction between an anthrone (B1665570) and a cyclic dienone to produce chiral spiro compounds. nih.gov

Michael addition: Activating unsaturated ketones to react with nucleophiles in a stereocontrolled manner. nih.gov

Diels-Alder reaction: Promoting the cycloaddition between dienes and dienophiles to generate chiral cyclic systems. nih.gov

Beyond organocatalysis, chiral amines are fundamental as resolving agents for the separation of racemic mixtures—a 50:50 mixture of two enantiomers. scispace.com Since enantiomers possess identical physical properties, their separation is challenging. scispace.com The process of resolution involves reacting the racemic mixture with a single enantiomer of a chiral resolving agent, such as a chiral amine, to form a pair of diastereomers. scispace.com These diastereomers have different physical properties (e.g., solubility) and can be separated by conventional techniques like crystallization. nih.govstereoelectronics.org Subsequently, the pure enantiomers can be recovered from the separated diastereomers.

Methodologies for the Enantioselective Synthesis of 2s 2 Naphthalen 1 Ylpropan 1 Amine

Asymmetric Reductive Amination Strategies

Asymmetric reductive amination has emerged as a powerful and direct method for the synthesis of chiral amines from prochiral ketones. This one-pot reaction combines a ketone and an amine in the presence of a reducing agent and a chiral catalyst to produce an enantioenriched amine.

Catalytic Systems in Enantioselective Reductive Amination

The success of enantioselective reductive amination hinges on the choice of the catalytic system. Chiral phosphoric acids (CPAs) have been identified as highly effective organocatalysts for a broad range of reductive amination reactions. researchgate.netthieme-connect.de These Brønsted acids activate the in situ formed imine, rendering it more susceptible to reduction while creating a chiral environment that directs the approach of the reducing agent to one of the enantiotopic faces of the imine. researchgate.net

Another significant class of catalysts are imine reductases (IREDs), which are NADPH-dependent enzymes. researchgate.net IREDs offer high chemo- and stereoselectivity under mild reaction conditions, making them an attractive green alternative to metal-based catalysts. researchgate.net Some IREDs, classified as reductive aminases (RedAms), can catalyze both the imine formation and its subsequent reduction. researchgate.net

Substrate Scope and Stereocontrol Mechanisms

The substrate scope for asymmetric reductive amination is broad, accommodating a variety of ketones and amines. researchgate.net For the synthesis of (2S)-2-Naphthalen-1-ylpropan-1-amine, the precursor would be 1-(naphthalen-1-yl)propan-2-one (B104311).

The stereocontrol mechanism in CPA-catalyzed reactions is believed to involve the formation of a chiral ion pair between the protonated imine and the conjugate base of the phosphoric acid. This organized transition state effectively shields one face of the imine, leading to high enantioselectivity.

In biocatalytic reductive amination, the stereochemical outcome is determined by the specific binding of the imine intermediate within the active site of the imine reductase. The enzyme's chiral pocket orients the substrate for a highly selective hydride transfer from the NADPH cofactor. While the substrate scope of wild-type IREDs can be limited, protein engineering has been successfully employed to expand their applicability to a wider range of ketones and amines.

Asymmetric Hydrogenation Routes to Chiral Propylamines

Asymmetric hydrogenation of prochiral precursors, such as imines or enamines, represents one of the most efficient and atom-economical methods for the synthesis of chiral amines. lookchem.com This approach typically utilizes transition metal complexes with chiral ligands.

Transition Metal-Catalyzed Asymmetric Hydrogenation of Prochiral Precursors

The direct hydrogenation of a pre-formed imine or an enamine derived from 1-(naphthalen-1-yl)propan-2-one is a key strategy for synthesizing this compound. Ruthenium and iridium-based catalysts have demonstrated exceptional efficacy in this transformation.

Ruthenium complexes, particularly those paired with chiral diphosphine and diamine ligands, are well-established catalysts for the asymmetric hydrogenation of imines and related C=N double bonds. A notable example involves the asymmetric catalytic hydrogenation of 1-(1-naphthyl)ethanone oxime, a structurally related precursor, to produce chiral 1-(1-naphthyl)ethylamine (B3023371). This transformation highlights the potential of ruthenium catalysts for the synthesis of naphthalenic chiral amines.

In a specific application, the use of a chlorine{(1R,2R)-(-)-2-amino-1,2-diphenylethyl ammonia} (p-cymene)ruthenium(II) catalyst with ammonium (B1175870) formate (B1220265) as the reducing agent in a polar solvent like methanol (B129727) or isopropanol (B130326) has been reported. researchgate.net This system effectively reduces the oxime to the corresponding primary amine with high yield and enantioselectivity. To obtain the (S)-enantiomer, the corresponding (1S,2S)-(+)-diamine ligand is utilized. researchgate.net

| Catalyst | Target Enantiomer | Yield (%) | Enantiomeric Excess (ee%) |

|---|---|---|---|

| Cl{[(1R,2R)-(-)-TsDPEN]}(p-cymene)Ru(II) | (R)-(+)-1-(1-naphthyl)ethylamine | 90 | 96 |

| Cl{[(1S,2S)-(+)-TsDPEN]}(p-cymene)Ru(II) | (S)-(-)-1-(1-naphthyl)ethylamine | 90 | 96 |

Iridium complexes featuring chiral phosphine (B1218219) ligands have also emerged as powerful catalysts for the asymmetric hydrogenation of imines, often exhibiting high turnover numbers and excellent enantioselectivities. lookchem.com These catalysts are particularly effective for the hydrogenation of N-arylimines. While specific data for the direct synthesis of this compound using this method is not detailed in the provided search results, the general efficacy of iridium catalysts in the asymmetric hydrogenation of a wide range of imines suggests their potential applicability. The choice of ligand is crucial in achieving high enantioselectivity, with popular choices including chiral diphosphines and phosphino-oxazoline (PHOX) ligands.

Enantioselective Reduction of Oxime Ethers

The asymmetric reduction of oxime ethers represents another significant pathway to enantiopure primary amines. nih.govrsc.org This method provides direct access to non-racemic primary amines, which are key intermediates in the synthesis of pharmaceuticals. nih.gov

Borane-mediated reductions, catalyzed by chiral compounds, are a well-established method for the asymmetric synthesis of amines from oxime ethers. nih.govnih.gov Chiral amino alcohols are frequently used as auxiliaries to prepare the active catalyst. rsc.org A highly effective catalytic process utilizes stable, enantiopure spiroborate esters derived from 1,2-amino alcohols. nih.govnih.gov

Using just 10 mol% of a spiroborate ester catalyst derived from diphenylvalinol, the borane (B79455) reduction of O-benzyloxime ethers can proceed to complete conversion, yielding the corresponding primary amine in up to 99% ee. nih.govnih.gov The reaction is typically performed in a solvent like dioxane at 0 °C. nih.govnih.gov This catalytic process is a notable improvement over methods requiring stoichiometric amounts of chiral oxazaborolidine reagents, which are often air- and moisture-sensitive. nih.gov The mechanism is believed to involve the formation of a complex between the spiroborate ester, borane, and the oxime ether, which facilitates the enantioselective transfer of a hydride. uc.pt

The stereochemistry of the oxime ether starting material, specifically the configuration around the C=N double bond, is critical as it can influence the stereochemical outcome of the reduction. Oximes can exist as two geometric isomers, (E) and (Z). nih.govresearchgate.net The synthesis of oximes from ketones and hydroxylamine (B1172632) often yields a mixture of these isomers, which may require separation by chromatography or recrystallization. researchgate.net However, stereoselective synthesis methods have been developed to favor the formation of one isomer. researchgate.netgoogle.com

The configuration of the oxime isomer can direct the facial selectivity of the hydride attack during the reduction. For instance, in the borane-mediated reduction of O-benzyloximes catalyzed by a chiral spiroborate ester, the (E)-isomers afford (S)-amines, while the (Z)-isomers yield the corresponding (R)-amines. uc.pt This demonstrates that the geometry of the oxime directly controls the absolute configuration of the resulting chiral amine product. The assignment of (E) and (Z) configurations is typically performed using chemical and spectral data, such as NMR spectroscopy. nih.govmdpi.comuv.mx

Biocatalytic Approaches via ω-Transaminases

Biocatalysis, particularly using ω-transaminases (ω-TAs), offers a green and highly selective alternative for the synthesis of chiral amines. nih.govdiva-portal.org These enzymes catalyze the transfer of an amino group from an amine donor to a ketone acceptor, and their application in producing enantiopure amines from prochiral ketones is a rapidly growing field. nih.govmdpi.com

Unlike α-transaminases, ω-TAs are not limited to α-keto acids and can accept a broad range of ketones and aldehydes as substrates, making them highly versatile for industrial applications. mdpi.commdpi.com The synthesis of chiral amines using ω-TAs can be achieved through the asymmetric synthesis from a prochiral ketone, which is often the most favored approach. mdpi.com

While naturally occurring ω-transaminases are powerful catalysts, their utility can be limited by low catalytic efficiency towards sterically bulky substrates and narrow substrate specificity. mdpi.comresearchgate.net Many wild-type ω-TAs show a preference for small methyl ketones. mdpi.com To overcome these limitations, protein engineering techniques, including directed evolution and rational design, are employed to tailor the enzymes for specific, industrially relevant substrates. mdpi.comfrontiersin.org

Enzyme engineering efforts focus on modifying amino acid residues within the active site to broaden the substrate-binding pockets. mdpi.comnih.gov For example, the substrate specificity of an (S)-ω-transaminase from Ochrobactrum anthropi was improved by creating an alanine (B10760859) mutation (W58A) in the active center, which enhanced its catalytic activity. mdpi.com Similarly, engineering the active site of the amine transaminase from Vibrio fluvialis has expanded its utility for the synthesis of various aryl-alkyl amines. mdpi.com These modifications can lead to dramatic increases in activity, with some engineered variants exhibiting up to 8,900-fold higher activity than the parent enzyme and producing chiral amines with greater than 99.9% ee. researchgate.net Such engineered biocatalysts have been successfully applied to the synthesis of key pharmaceutical intermediates, including those for sitagliptin. nih.govnih.govresearchgate.net

The following table presents data on the substrate specificity of a wild-type versus an engineered ω-transaminase, illustrating the impact of protein engineering.

| Substrate | Wild-Type Enzyme Activity (Relative %) | Engineered Variant (e.g., L59A) Activity (Relative %) |

|---|---|---|

| Acetophenone | 100 | 150 |

| Propiophenone | 20 | 120 |

| Bulky Prositagliptin Ketone | <1 | 75 |

Note: Data is illustrative, based on general findings in the field. nih.govresearchgate.net

Practical Considerations in Biocatalytic Amination

Biocatalytic amination, particularly through the use of enzymes like transaminases (TAs) and imine reductases (IREDs), has emerged as a powerful and sustainable alternative to traditional chemical methods for producing chiral amines. nih.govmdpi.com The synthesis of this compound from the corresponding prochiral ketone, 1-(naphthalen-1-yl)propan-1-one, is an ideal candidate for such enzymatic approaches. However, transitioning these reactions from the laboratory to an industrial scale requires careful consideration of several practical factors to ensure efficiency, economic viability, and sustainability. researchgate.netfrontiersin.orgh2020robox.eu

One of the primary challenges in transaminase-catalyzed reactions is the often unfavorable thermodynamic equilibrium. rsc.orgdiva-portal.org The reaction involves the transfer of an amino group from a donor molecule (e.g., isopropylamine (B41738) or L-alanine) to the ketone substrate. To drive the reaction towards the desired amine product, a large excess of the amino donor is typically required. This not only impacts the process economics but also complicates downstream purification. researchgate.net Strategies to overcome this limitation include:

In Situ Product or Byproduct Removal: Shifting the equilibrium by removing one of the products as it is formed. For instance, when using L-alanine as the amino donor, the pyruvate (B1213749) byproduct can be removed by a coupled enzymatic reaction, such as decarboxylation. researchgate.net

Use of "Smart" Amino Donors: Employing amino donors that generate a byproduct that is inert or easily removed from the reaction mixture can also effectively shift the equilibrium.

Enzyme stability and activity under process conditions are also critical. mdpi.com Factors such as temperature, pH, and the presence of organic co-solvents (often necessary to solubilize hydrophobic substrates like 1-(naphthalen-1-yl)propan-1-one) can significantly impact enzyme performance. researchgate.net Modern protein engineering techniques, including directed evolution and rational design, have been instrumental in developing robust enzyme variants with enhanced stability, broader substrate scope, and improved activity under industrially relevant conditions. rsc.org

Cofactor recycling is another key consideration, particularly for IREDs and amine dehydrogenases which rely on nicotinamide (B372718) adenine (B156593) dinucleotide (NAD(P)H) as a hydride source. acs.org The high cost of these cofactors necessitates an efficient in situ regeneration system. This is commonly achieved by using a secondary enzyme, such as glucose dehydrogenase or formate dehydrogenase, which regenerates the NAD(P)H consumed in the primary reaction. nih.gov

The selection of the biocatalyst is paramount. A wide variety of commercially available transaminases, both (R)- and (S)-selective, allows for the synthesis of either enantiomer of a target amine. For the synthesis of this compound, an (S)-selective transaminase would be chosen. Screening of enzyme panels is a common starting point to identify a biocatalyst with high activity and enantioselectivity for the specific substrate. researchgate.net

The table below summarizes key parameters and strategies in the biocatalytic amination of a model aromatic ketone, highlighting the practical considerations that would be relevant for the synthesis of this compound.

| Parameter | Challenge | Strategy |

| Thermodynamic Equilibrium | Often unfavorable, limiting conversion. | Use of large excess of amino donor; In situ byproduct removal; Use of "smart" amino donors. |

| Enzyme Stability | Harsh process conditions (temperature, pH, solvents) can lead to denaturation. | Enzyme immobilization; Protein engineering for improved robustness. |

| Substrate/Product Inhibition | High concentrations of substrate or product can inhibit the enzyme. | Fed-batch strategies; In situ product removal. |

| Cofactor Cost (for IREDs/Dehydrogenases) | Stoichiometric use of NAD(P)H is economically unfeasible. | Coupled enzymatic systems for in situ cofactor regeneration. |

| Downstream Processing | Separation of product from unreacted substrate, amino donor, and byproducts. | Optimization of reaction conditions to maximize conversion; Use of easily separable reagents. |

Other Advanced Asymmetric Synthetic Strategies

Beyond biocatalysis, several other advanced methods have been developed for the enantioselective synthesis of chiral amines. These strategies often offer alternative routes that can be advantageous depending on the specific target molecule and available starting materials.

Enantioselective C–H Amination

Direct functionalization of C–H bonds represents a highly atom-economical and efficient approach in organic synthesis. Enantioselective C–H amination, in particular, is a powerful strategy for the direct installation of a chiral amine functionality. nih.govacs.org This method avoids the need for pre-functionalized substrates, such as ketones or alkenes, and can significantly shorten synthetic routes.

Recent advancements have demonstrated the use of multicatalytic systems for the enantio- and regioselective C–H amination of alcohols to produce valuable chiral β-amino alcohols. nih.gov In a relevant conceptual approach for a precursor to the target molecule, a radical relay chaperone strategy can be envisioned. This involves the transient conversion of a suitable precursor into a radical intermediate that undergoes an intramolecular hydrogen atom transfer (HAT). The regioselectivity and enantioselectivity of this HAT can be controlled by a chiral catalyst, often a copper complex, in conjunction with a photocatalyst that mediates selective radical generation. nih.gov

While this specific methodology is demonstrated for β-C–H amination, the underlying principles of catalyst-controlled, enantioselective radical C–H functionalization represent a frontier in asymmetric synthesis. Adapting such a strategy for the benzylic C-H amination of a precursor like 1-ethylnaphthalene (B72628) could theoretically provide a direct route to this compound, although this remains a significant synthetic challenge. The table below outlines the key components of such a hypothetical multicatalytic system.

| Component | Role | Example |

| Substrate | Contains the C–H bond to be functionalized. | 1-Ethylnaphthalene derivative |

| Aminating Reagent | Source of the nitrogen atom. | Imidate-based radical precursor |

| Chiral Catalyst | Controls the enantioselectivity of the C–H amination. | Chiral Copper Complex |

| Photocatalyst | Mediates the generation of the key radical intermediate. | Iridium-based photosensitizer |

Crystallization-Induced Diastereoisomer Transformation (CIDT) for Related Amine Building Blocks

Crystallization-Induced Diastereoisomer Transformation (CIDT) is a powerful technique for the deracemization of chiral compounds that can form diastereomeric pairs. researchgate.net This method combines the resolution of a racemic mixture via the formation of diastereomeric salts with an in situ racemization of the undesired diastereomer in solution. This dynamic process can theoretically convert an entire racemic mixture into a single, desired diastereomer, achieving yields of up to 100%. princeton.edu

The process is particularly well-suited for chiral amines, which readily form salts with chiral acids. For the synthesis of a chiral amine building block, the racemic amine is treated with a chiral resolving agent (e.g., a tartaric acid derivative) in a suitable solvent. acs.org This results in the formation of two diastereomeric salts, which typically have different solubilities. Under carefully controlled conditions, the less soluble diastereomeric salt selectively crystallizes out of the solution.

Crucially, a racemization catalyst is present in the solution, which continuously interconverts the (R)- and (S)-enantiomers of the amine remaining in the liquid phase. princeton.edu As the desired diastereomer crystallizes, the equilibrium in the solution is disturbed, and according to Le Châtelier's principle, the undesired diastereomer is converted into the desired one, which then also crystallizes. This process continues until the racemic amine has been completely converted into the crystalline, diastereomerically pure salt. The final step involves the liberation of the enantiopure amine from the salt.

This methodology has been successfully applied to the synthesis of key chiral amine intermediates for pharmaceuticals, such as Ozanimod. acs.orgchemrxiv.org A recent study also demonstrated a photo-driven CIDT for α-chiral benzylic amines, using an iridium photocatalyst to facilitate the racemization step. princeton.edu The application of CIDT to a racemic mixture of 2-Naphthalen-1-ylpropan-1-amine (B12813836) would be a highly effective strategy for isolating the desired (2S)-enantiomer.

The table below details the essential components and conditions for a successful CIDT process for a chiral amine.

| Component/Condition | Purpose | Example |

| Racemic Amine | The starting mixture of enantiomers to be resolved. | (R/S)-2-Naphthalen-1-ylpropan-1-amine |

| Chiral Resolving Agent | Forms diastereomeric salts with different solubilities. | Di-p-toluoyl-L-tartaric acid |

| Solvent System | Must allow for selective crystallization of one diastereomer. | Alcohols, esters, or mixtures thereof |

| Racemization Catalyst | Enables in situ equilibration of the amine enantiomers in solution. | Base, acid, or transition metal catalyst (e.g., Iridium complex) |

| Temperature Control | Influences solubility and crystallization kinetics. | Optimized for selective precipitation |

Chiral Resolution Techniques for Enantiomeric Enrichment of Naphthalene Substituted Propylamines

Diastereomeric Salt Formation and Crystallization

The most established and widely used method for resolving racemic amines on an industrial scale is through the formation of diastereomeric salts. scispace.com This technique leverages the reaction of a racemic amine with an enantiomerically pure chiral resolving agent, typically a chiral acid, to form a pair of diastereomeric salts. missouri.edu These diastereomers possess different physical properties, most notably solubility, which allows for their separation by fractional crystallization. onyxipca.comrsc.org

Selection and Design of Chiral Resolving Agents (e.g., Mandelic Acid, Tartaric Acid, Camphorsulfonic Acid)

The success of a diastereomeric resolution is highly dependent on the choice of the resolving agent. The agent must form a stable, crystalline salt with the amine, and there must be a significant difference in the solubility of the two resulting diastereomeric salts in a chosen solvent. For primary amines like naphthalene-substituted propylamines, chiral acids are the resolving agents of choice.

Commonly employed chiral resolving agents include:

Tartaric Acid: Derivatives of tartaric acid are among the most frequently used resolving agents for amines. For instance, D-(-)-tartaric acid has been effectively used to resolve racemic 1-(1-naphthyl)ethylamine (B3023371), a structurally similar compound. The process yields the R-(+)-1-(1-naphthyl)ethylamine · D-(-)-tartrate salt, which can be isolated to achieve an enantiomeric excess (e.e.) of over 95%. google.com

Mandelic Acid: Mandelic acid and its derivatives are another class of effective resolving agents for chiral amines. nih.gov The selection between (R)- or (S)-mandelic acid will determine which enantiomer of the amine preferentially crystallizes.

Camphorsulfonic Acid: This strong chiral acid is known to form well-defined, crystalline salts with amines, making it a valuable tool for resolution. google.comgoogle.com Both (1S)-(+)-10-camphorsulfonic acid and (1R)-(-)-10-camphorsulfonic acid are commercially available, providing flexibility in targeting the desired enantiomer. onyxipca.comcore.ac.uk

In addition to these standard agents, research has explored the design of novel resolving agents. One approach involves synthesizing resolving agents by N-derivatizing (R)-1-(1-naphthyl)ethylamine with various dicarboxylic acids, such as oxalic, malonic, and succinic acids. researchgate.netnih.gov This strategy creates a resolving agent that is structurally similar to the racemate, which can sometimes lead to highly efficient separation due to the formation of quasi-racemic diastereomeric salts. researchgate.net

Table 1: Chiral Resolving Agents for Naphthalene-Substituted Propylamines

| Resolving Agent | Target Amine Enantiomer | Reference |

|---|---|---|

| D-(-)-Tartaric Acid | (R)-1-(1-naphthyl)ethylamine | google.com |

| (1S)-(+)-10-Camphorsulfonic Acid | Varies based on substrate | google.comcore.ac.uk |

| (R)-Mandelic Acid | Varies based on substrate | nih.gov |

Optimization of Resolution Parameters (e.g., Solvent Choice, Temperature, Catalyst Loading)

The efficiency of diastereomeric salt crystallization is governed by several key parameters that must be carefully optimized.

Solvent Choice: The solvent system is arguably the most critical factor. It must dissolve the diastereomeric salts to a suitable extent, but the difference in solubility between the two diastereomers must be maximized at a given temperature. A mixture of an alcohol (like methanol (B129727) or ethanol) and water is a common choice for resolving amines with tartaric acid. google.com The choice of solvent can even lead to chirality switching, where one solvent system favors the crystallization of one diastereomer, while a different solvent system favors the other. researchgate.net

Temperature: Crystallization is a thermodynamic process sensitive to temperature. A typical procedure involves dissolving the amine and resolving agent in the chosen solvent at an elevated temperature to ensure complete dissolution, followed by controlled cooling to induce crystallization of the less soluble diastereomeric salt. google.com The cooling rate can influence crystal size and purity.

Stoichiometry of Resolving Agent: The molar ratio of the resolving agent to the racemic amine is a crucial variable. While a 1:1 molar ratio is common, using a substoichiometric amount (around 0.5 equivalents) of the resolving agent is a frequent strategy. google.com This "half-equivalent" method can sometimes lead to a higher enantiomeric excess in the crystallized salt. The optimal ratio is determined empirically for each specific resolution system. core.ac.uk

Recrystallization and Enantiomeric Excess Enhancement

Following the initial fractional crystallization, the isolated diastereomeric salt is often enriched in one enantiomer but not yet optically pure. To enhance the enantiomeric excess, one or more recrystallization steps are typically performed. missouri.edu The impure salt is redissolved in a fresh solvent (or solvent mixture) and recrystallized, a process that further purifies the less soluble diastereomer. chemicalforums.commdpi.com This procedure is repeated until a constant melting point and specific rotation are achieved, indicating that the salt is diastereomerically pure. missouri.edu

Once the diastereomerically pure salt is obtained, the chiral resolving agent is removed by treating the salt with a base (e.g., sodium hydroxide) to liberate the free, enantiomerically pure amine. The amine can then be extracted into an organic solvent. google.com

Chromatographic Chiral Separation Methodologies

Chromatographic techniques offer an analytical and, in some cases, preparative alternative for separating enantiomers. These methods rely on the differential interaction of the enantiomers with a chiral environment, most commonly a chiral stationary phase (CSP).

High-Performance Liquid Chromatography (HPLC) on Chiral Stationary Phases

Chiral HPLC is a powerful tool for both analyzing the enantiomeric purity of a sample and for small-scale preparative separations. The separation occurs as the racemic mixture passes through a column packed with a CSP. One enantiomer interacts more strongly with the CSP and is therefore retained longer, resulting in two separate peaks in the chromatogram. eijppr.com

Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are particularly effective for separating a wide range of chiral compounds, including amines. nih.gov The addition of acidic modifiers to the mobile phase can improve peak shape and resolution for basic compounds like naphthalene-substituted propylamines. nih.gov

Specific methods for the closely related 1-(1-naphthyl)ethylamine have been developed, demonstrating the utility of this approach.

Table 2: Example HPLC Conditions for Chiral Separation of 1-(1-naphthyl)ethylamine

| Column | Mobile Phase | Flow Rate | Detector | Reference |

|---|---|---|---|---|

| Astec® CHIROBIOTIC® V2 | Methanol / 20 mM Ammonium (B1175870) Acetate (B1210297) (90:10) | 1.0 mL/min | UV, 230 nm | sigmaaldrich.com |

Gas Chromatography (GC) with Chiral Derivatization

Gas chromatography can also be used for enantiomeric separation, particularly on an analytical scale. For primary amines, derivatization is typically required prior to analysis. gcms.cz This process involves reacting the amine with an achiral derivatizing agent to block the polar N-H group, which improves the compound's volatility and chromatographic behavior. sigmaaldrich.com

A common derivatizing agent for amines is trifluoroacetic anhydride (B1165640) (TFAA), which converts the primary amine into a trifluoroacetyl derivative. sigmaaldrich.comwiley.com The derivatized enantiomers are then separated on a capillary column coated with a chiral stationary phase, often a derivatized cyclodextrin. gcms.cz The separation is influenced by the oven temperature, with lower temperatures often leading to better resolution. wiley.com

Table 3: Example GC Conditions for Chiral Separation of 1-(1-Naphthyl)ethylamine

| Derivatization | Column | Oven Temperature | Carrier Gas | Reference |

|---|

Enzymatic Kinetic Resolution Strategies

Enzymatic kinetic resolution (EKR) is a widely employed technique that leverages the stereoselectivity of enzymes to differentiate between the two enantiomers of a racemic mixture. In this process, the enzyme selectively catalyzes the transformation of one enantiomer into a new product at a significantly higher rate than the other, allowing for the separation of the unreacted, enantiomerically enriched substrate from the newly formed product. Lipases, a class of hydrolases, are particularly versatile biocatalysts for EKR due to their broad substrate tolerance, high stability in organic solvents, and commercial availability.

Lipases are frequently utilized to catalyze the enantioselective acylation of racemic amines. In a typical lipase-mediated kinetic resolution of a naphthalene-substituted propylamine, the racemic amine is reacted with an acyl donor in the presence of a lipase (B570770). The enzyme selectively acylates one enantiomer (e.g., the R-enantiomer) to form an amide, leaving the other enantiomer (the S-enantiomer) largely unreacted. The resulting mixture, consisting of the acylated product and the unreacted amine, can then be separated based on their different chemical properties.

The choice of lipase is crucial for achieving high enantioselectivity. Candida antarctica lipase B (CaLB), often used in its immobilized form as Novozym 435, is one of the most effective and widely used lipases for the resolution of chiral amines. mdpi.com Its high catalytic activity and broad substrate scope make it a prime candidate for the resolution of structurally diverse amines, including those with bulky substituents like the naphthalene (B1677914) group.

A key factor influencing the success of the resolution is the selection of the acyl donor. Simple esters, such as ethyl acetate or isopropyl acetate, are commonly employed. Research has shown that the structure of the acyl donor can significantly impact the enantioselectivity of the reaction. For instance, in the resolution of 1-(1-naphthyl)ethylamine, a close structural analog of 2-naphthalen-1-ylpropan-1-amine (B12813836), the use of isopropyl acetate as the acyl donor in the presence of immobilized Candida antarctica lipase resulted in a successful resolution. google.com Similarly, for the resolution of (R)-1-(2-naphthyl)ethylamine, 4-chlorophenyl valerate (B167501) was identified as an effective acyl donor that could suppress non-selective side reactions. researchgate.net

The reaction medium, or solvent, also plays a pivotal role. The solvent must solubilize the substrates while maintaining the enzyme's catalytic activity. Toluene has been found to be a suitable medium for the enzymatic resolution of naphthyl-substituted amines, providing a good balance of substrate solubility and enzyme performance. researchgate.net

The following table summarizes typical components and conditions for the lipase-mediated kinetic resolution of a racemic naphthalene-substituted amine, based on studies of analogous compounds.

The specificity of a lipase towards a particular substrate is governed by the three-dimensional structure of its active site. nih.gov The size, shape, and chemical nature of the substrate's substituents determine how well it can fit into the enzyme's active site and undergo catalysis. For naphthalene-substituted propylamines, the bulky and rigid naphthalene ring presents a significant steric challenge.

Studies on analogous compounds provide insight into the likely substrate scope of lipases for this class of molecules. The successful resolution of 1-(1-naphthyl)ethylamine and 1-(2-naphthyl)ethylamine demonstrates that lipases like CaLB can accommodate the naphthyl group within their active site. google.comresearchgate.net The position of the substituent on the naphthalene ring (1- or 2-position) appears to be tolerated.

However, the substitution pattern on the aliphatic chain can also influence enantioselectivity. The target molecule, 2-naphthalen-1-ylpropan-1-amine, has a methyl group on the carbon adjacent to the amine-bearing carbon. This substitution pattern differs from the more commonly studied 1-aryl-ethylamine derivatives where the substituent is on the same carbon as the amine. The precise effect of this structural difference on the enantioselectivity of a particular lipase would need to be determined experimentally.

The following table presents data from the enzymatic resolution of a closely related compound, 1-(2-naphthyl)ethylamine, which illustrates the high enantiomeric excess achievable for this class of substrates.

The high enantiomeric excess of the product (eep) at approximately 50% conversion is indicative of a highly enantioselective process, a hallmark of an effective kinetic resolution. researchgate.net This data strongly suggests that a similar approach would be viable for the enantiomeric enrichment of 2-naphthalen-1-ylpropan-1-amine, yielding the desired (2S)-enantiomer in high purity.

Advanced Spectroscopic Characterization and Elucidation of 2s 2 Naphthalen 1 Ylpropan 1 Amine

Vibrational Spectroscopy Applications (FT-IR, FT-Raman)

Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) techniques, provides a detailed fingerprint of the molecular structure of (2S)-2-Naphthalen-1-ylpropan-1-amine. These methods probe the vibrational modes of the molecule, which are sensitive to the bonding, symmetry, and conformation of its constituent atoms. FT-IR and FT-Raman are complementary; vibrations that are strong in IR are often weak in Raman, and vice-versa. mt.comspectroscopyonline.comthermofisher.com

The vibrational spectrum of this compound can be interpreted by considering the characteristic frequencies of its main structural components: the naphthalene (B1677914) ring, the propyl-amine side chain, and the primary amine group.

Naphthalene Ring Vibrations: The naphthalene system gives rise to a series of characteristic bands. Aromatic C-H stretching vibrations are typically observed in the 3100-3000 cm⁻¹ region. researchgate.net The C=C stretching vibrations of the aromatic rings produce a set of bands between 1650 cm⁻¹ and 1400 cm⁻¹, with a particularly strong band around 1580 cm⁻¹ being characteristic of the naphthalene ring deformation. researchgate.netniscpr.res.in In-plane and out-of-plane C-H bending vibrations appear in the 1300-1000 cm⁻¹ and 900-650 cm⁻¹ regions, respectively. The substitution pattern on the ring influences the exact position of these out-of-plane bending bands. For 1-substituted naphthalenes, strong bands are expected around 800-750 cm⁻¹. nih.gov

Alkyl Chain Vibrations: The propan-1-amine side chain exhibits vibrations typical of alkyl groups. Asymmetric and symmetric stretching vibrations of the CH₃ and CH₂ groups are found in the 2975-2850 cm⁻¹ range. Bending (scissoring and rocking) vibrations for these groups occur around 1470-1430 cm⁻¹ and in the 1300-800 cm⁻¹ region.

Amine Group Vibrations: The primary amine (-NH₂) group has several distinct vibrational modes. Two N-H stretching bands, corresponding to asymmetric and symmetric vibrations, are typically present in the 3500-3300 cm⁻¹ range in the FT-IR spectrum. libretexts.org The N-H bending vibration (scissoring) is expected to appear as a moderately strong band around 1650-1580 cm⁻¹. libretexts.org C-N stretching vibrations can be found in the 1250-1020 cm⁻¹ region.

The table below summarizes the expected key vibrational modes for this compound based on data from naphthalene and related functional groups. researchgate.netniscpr.res.innih.govlibretexts.org

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Region/Functional Group |

| N-H Stretch (asymmetric & symmetric) | 3500 - 3300 | Amine |

| Aromatic C-H Stretch | 3100 - 3000 | Naphthalene |

| Aliphatic C-H Stretch | 2975 - 2850 | Propyl Chain |

| N-H Bend (Scissoring) | 1650 - 1580 | Amine |

| Aromatic C=C Stretch | 1650 - 1400 | Naphthalene |

| Aliphatic C-H Bend | 1470 - 1370 | Propyl Chain |

| Aromatic C-H In-Plane Bend | 1300 - 1000 | Naphthalene |

| C-N Stretch | 1250 - 1020 | Amine |

| Aromatic C-H Out-of-Plane Bend | 900 - 750 | Naphthalene |

Vibrational spectroscopy can be employed to study the conformational isomers (rotamers) of flexible molecules like this compound, which arise from rotation around the C-C single bonds in the propyl chain. Different conformers can exhibit slight variations in their vibrational frequencies due to changes in steric interactions and local symmetry. By analyzing the spectra under varying conditions, such as temperature or solvent polarity, it may be possible to identify bands corresponding to different stable conformers. For instance, low-temperature studies can "freeze out" certain conformations, leading to a simplification of the spectrum or the appearance of new, sharp bands corresponding to the most stable conformer. However, without specific experimental studies, this analysis remains theoretical.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Confirmation

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms.

The ¹H and ¹³C NMR spectra of this compound would display signals corresponding to each magnetically non-equivalent proton and carbon atom. The chemical shifts are heavily influenced by the aromatic naphthalene ring, which creates a strong anisotropic magnetic field.

¹H NMR Spectrum: The seven protons on the naphthalene ring would appear in the aromatic region, typically between δ 7.0 and 8.5 ppm. The protons closer to the alkyl substituent will be shifted due to its electronic and steric influence. The protons of the propyl chain would be in the aliphatic region. The methine proton (H2) adjacent to the naphthalene ring and the chiral center would likely be a multiplet around δ 3.0-3.5 ppm. The methylene (B1212753) protons (H1) adjacent to the amine group would be diastereotopic due to the adjacent chiral center (C2) and would appear as two separate multiplets, likely in the δ 2.5-3.0 ppm range. The methyl protons (H3) would appear as a doublet further upfield, around δ 1.2-1.5 ppm. The amine protons (-NH₂) typically appear as a broad singlet, the chemical shift of which is concentration and solvent-dependent, ranging from δ 0.5 to 5.0 ppm. usp.br

¹³C NMR Spectrum: The naphthalene ring would show ten distinct signals in the aromatic region (δ 120-140 ppm), with the carbon atom bearing the propyl group (C1') showing a characteristic shift. The carbons of the propyl chain would appear in the aliphatic region. The chiral methine carbon (C2) would be expected around δ 40-50 ppm. The methylene carbon (C1) adjacent to the amine group would resonate around δ 45-55 ppm, and the methyl carbon (C3) would be the most upfield signal, around δ 15-25 ppm.

The tables below present the predicted chemical shifts, referencing data for 1-propylnaphthalene (B1617972) and general amine compounds. nih.govrsc.org

Predicted ¹H NMR Chemical Shifts

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Naphthalene-H | 7.0 - 8.5 | m |

| H2 (CH) | 3.0 - 3.5 | m |

| H1 (CH₂) | 2.5 - 3.0 | m |

| H3 (CH₃) | 1.2 - 1.5 | d |

Predicted ¹³C NMR Chemical Shifts

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Naphthalene-C | 120 - 140 |

| C1 (CH₂) | 45 - 55 |

| C2 (CH) | 40 - 50 |

Determining the enantiomeric excess (e.e.) of a chiral compound is crucial. Since enantiomers have identical NMR spectra in an achiral solvent, advanced techniques are required for their differentiation.

Chiral Derivatizing Agents (CDAs): The chiral amine can be reacted with a chiral derivatizing agent (e.g., Mosher's acid chloride or α-fluorinated phenylacetic acid) to form a pair of diastereomers. nih.gov These diastereomers have different physical properties and, importantly, distinct NMR spectra. The signals of the protons or other nuclei near the newly formed stereocenter will have different chemical shifts, allowing for the integration of the signals to quantify the ratio of the enantiomers.

Chiral Solvating Agents (CSAs): This method involves adding a chiral solvating agent to the NMR sample of the chiral amine. researchgate.netresearchgate.net The CSA forms transient, non-covalent diastereomeric complexes with each enantiomer of the amine. These complexes are in fast exchange with the free molecules, but the time-averaged chemical environment for each enantiomer becomes different, leading to the splitting of certain NMR signals. doi.orgnih.gov The enantiomeric excess can be determined by integrating the separated signals. Common CSAs for amines include chiral acids like (R)-(-)-O-acetylmandelic acid or (R)-(-)-1,1'-binaphthyl-2,2'-diylhydrogenphosphate. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

UV-Vis spectroscopy probes the electronic transitions within a molecule. The spectrum of this compound is dominated by the naphthalene chromophore. Naphthalene exhibits characteristic π→π* electronic transitions. aanda.org

The spectrum of naphthalene typically shows two main absorption bands: a strong, structured band (¹Lₐ band) around 260-290 nm and a weaker, also structured band (¹Lₑ band) at longer wavelengths, around 300-320 nm. researchgate.netresearchgate.net The presence of the alkylamine substituent at the 1-position is expected to cause a small bathochromic (red) shift and a hyperchromic (increased intensity) effect on these bands due to electronic interactions with the aromatic system. ias.ac.in The exact positions of the absorption maxima can be influenced by the solvent polarity.

The table below outlines the expected electronic transitions for this compound in a non-polar solvent, based on data for naphthalene and its 1-substituted derivatives. researchgate.netresearchgate.net

| Transition | Approximate λₘₐₓ (nm) | Description |

| ¹Lₐ ← S₀ | 260 - 290 | Strong π→π* transition |

| ¹Lₑ ← S₀ | 300 - 320 | Weaker π→π* transition |

Investigation of Electronic Properties and Conjugation Effects

The electronic properties of this compound are largely dictated by the naphthalene chromophore. The naphthalene ring system is a polycyclic aromatic hydrocarbon with a large, delocalized π-electron system. nih.gov This extensive conjugation is responsible for the compound's characteristic absorption and emission of light in the ultraviolet (UV) and visible regions of the electromagnetic spectrum.

The π-π* electronic transitions within the aromatic naphthalene moiety result in strong absorption bands in the UV spectrum. researchgate.net The presence of the aminopropane substituent attached to the naphthalene ring can influence these electronic properties. This substituent can cause subtle shifts in the absorption and emission maxima (λmax) compared to unsubstituted naphthalene. mdpi.com Such shifts, known as bathochromic (red shift) or hypsochromic (blue shift), depend on the electronic nature of the substituent and its interaction with the aromatic system. Naphthalene derivatives are known for their photostability and high quantum yields due to their rigid, planar conjugated structure. nih.gov

The investigation of these properties typically involves UV-Visible and fluorescence spectroscopy. The resulting data provides information on the electronic transitions and the effects of the molecular structure on its photophysical behavior. researchgate.net

Table 1: Expected Photophysical Properties of this compound

| Property | Expected Observation | Significance |

|---|---|---|

| UV Absorption (λabs) | Strong absorption in the UV region (typically ~250-320 nm). | Corresponds to π-π* transitions within the naphthalene ring system. |

| Molar Absorptivity (ε) | High values, characteristic of aromatic compounds. | Indicates the probability of electronic transitions. |

| Fluorescence Emission (λem) | Emission at longer wavelengths than absorption. | Characteristic of fluorescent molecules, useful in sensing applications. nih.gov |

| Quantum Yield (ΦF) | Expected to be relatively high. | A measure of the efficiency of the fluorescence process. |

| Conjugation Effect | The aminopropane group may cause slight shifts in λabs and λem. | Demonstrates the electronic influence of the substituent on the chromophore. |

Solvatochromic Studies using Time-Dependent Density Functional Theory (TD-DFT)

Solvatochromism refers to the change in the color of a substance (and hence its UV-visible absorption or emission spectrum) when it is dissolved in different solvents. This phenomenon arises from the differential stabilization of the ground and excited electronic states of the molecule by the solvent molecules. nih.gov Investigating the solvatochromic behavior of this compound can provide valuable information about its solute-solvent interactions and the change in its dipole moment upon electronic excitation. rsc.org

Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational method used to predict and interpret the electronic absorption spectra of molecules in various environments. nih.govresearchgate.net By incorporating a solvent model, such as the Polarizable Continuum Model (PCM), TD-DFT calculations can simulate the absorption spectra in different solvents and predict solvatochromic shifts. researchgate.net

These studies typically reveal a bathochromic (red) shift in the absorption maximum as the polarity of the solvent increases. nih.govrsc.org This indicates that the excited state is more polar than the ground state and is therefore better stabilized by polar solvents. The magnitude of the shift can be correlated with solvent polarity parameters, providing insight into the nature of the electronic transitions. mdpi.com

Table 2: Predicted Solvatochromic Shifts for this compound using TD-DFT

| Solvent | Dielectric Constant (ε) | Predicted Absorption Maximum (λmax) | Shift Type |

|---|---|---|---|

| Hexane | 1.88 | ~280 nm | - |

| Dichloromethane | 8.93 | ~285 nm | Bathochromic |

| Ethanol | 24.55 | ~290 nm | Bathochromic |

| Acetonitrile | 37.5 | ~292 nm | Bathochromic |

| Water | 80.1 | ~295 nm | Bathochromic |

Note: The λmax values are hypothetical and for illustrative purposes to show the expected trend.

Mass Spectrometry (MS) for Molecular Structure Confirmation

Mass spectrometry is an essential analytical technique for confirming the molecular weight and elucidating the structure of a compound by analyzing its fragmentation pattern. For this compound (molecular formula C₁₃H₁₅N), the first piece of information obtained from the mass spectrum is the molecular ion peak ([M]⁺). This peak corresponds to the intact molecule that has lost one electron, and its mass-to-charge ratio (m/z) confirms the molecular weight of the compound.

Electron ionization (EI) is a common method that causes the molecular ion to fragment in a reproducible manner. The fragmentation pattern provides a "fingerprint" that is characteristic of the molecule's structure. For this compound, fragmentation is expected to occur at the weaker bonds, primarily in the aminopropane side chain. A characteristic fragmentation for aliphatic amines is the cleavage of the C-C bond adjacent to the nitrogen atom (α-cleavage), which leads to the formation of a stable iminium ion. docbrown.info

Table 3: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z Value | Proposed Fragment Ion | Formula | Notes |

|---|---|---|---|

| 185 | [C₁₃H₁₅N]⁺ | [C₁₃H₁₅N]⁺ | Molecular Ion Peak ([M]⁺) |

| 170 | [M - CH₃]⁺ | [C₁₂H₁₂N]⁺ | Loss of a methyl group from the propyl chain. |

| 156 | [C₁₂H₁₀]⁺ | [C₁₂H₁₀]⁺ | Loss of the entire aminopropane side chain, leading to a naphthalene radical cation. |

| 141 | [C₁₁H₉]⁺ | [C₁₁H₉]⁺ | A common fragment in naphthalene derivatives. |

Computational Chemistry and Theoretical Studies of 2s 2 Naphthalen 1 Ylpropan 1 Amine

Density Functional Theory (DFT) Calculations and Molecular Geometry Optimization

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. DFT calculations are employed to determine the optimized molecular geometry of (2S)-2-Naphthalen-1-ylpropan-1-amine, which corresponds to the lowest energy conformation of the molecule. These calculations provide precise bond lengths, bond angles, and dihedral angles. For instance, theoretical studies on related naphthalene (B1677914) derivatives often utilize the B3LYP functional with a 6-31G(d,p) basis set to achieve reliable geometric parameters. The optimization process ensures that the calculated properties correspond to a stable point on the potential energy surface.

Electronic Structure Analysis (HOMO-LUMO Energy Gaps)

Table 1: Frontier Orbital Energies and Related Properties

| Property | Description |

|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital. |

| Energy Gap (ΔE) | The difference in energy between the LUMO and HOMO (ELUMO - EHOMO). |

| Ionization Potential (I) | Approximated as -EHOMO. |

| Electron Affinity (A) | Approximated as -ELUMO. |

| Global Hardness (η) | Calculated as (I - A) / 2. |

| Chemical Potential (μ) | Calculated as -(I + A) / 2. |

| Global Electrophilicity (ω) | Calculated as μ2 / (2η). |

Molecular Electrostatic Potential (MEP) Mapping and Reactivity Sites

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map displays regions of negative electrostatic potential (typically colored red), which are electron-rich and susceptible to electrophilic attack, and regions of positive electrostatic potential (colored blue), which are electron-poor and prone to nucleophilic attack. In this compound, the nitrogen atom of the amine group is expected to be a region of high negative potential, making it a likely site for protonation and interaction with electrophiles. The aromatic naphthalene ring will exhibit a negative potential above and below the plane of the rings due to the π-electron cloud.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule in terms of localized bonds and lone pairs. It allows for the investigation of charge transfer interactions between filled donor orbitals and empty acceptor orbitals within the molecule, which are quantified by the second-order perturbation energy, E(2). These interactions, also known as hyperconjugation, contribute to the stability of the molecule. For this compound, NBO analysis would reveal the nature of the C-N, C-C, and C-H bonds, as well as the delocalization of the nitrogen lone pair electrons into adjacent antibonding orbitals.

Reduced Density Gradient (RDG) and Electron Localization Function (ELF) Analysis

The Reduced Density Gradient (RDG) is a function of the electron density and its gradient, used to visualize and characterize non-covalent interactions, such as van der Waals forces, hydrogen bonds, and steric repulsion. Plotting the RDG against the sign of the second eigenvalue of the electron density Hessian multiplied by the electron density allows for the identification and classification of these weak interactions.

The Electron Localization Function (ELF) is a measure of the likelihood of finding an electron in the neighborhood of a reference electron. It provides a clear picture of electron localization in a molecule, allowing for the identification of covalent bonds, lone pairs, and atomic cores. In this compound, ELF analysis would show high localization in the regions of the C-C, C-H, and C-N covalent bonds, as well as around the nitrogen atom corresponding to its lone pair. Regions of metallic bonding are often associated with an ELF value of approximately 0.5.

Molecular Dynamics Simulations and Conformational Landscape Analysis

While DFT calculations provide information on a static, optimized geometry, molecular dynamics (MD) simulations offer insights into the dynamic behavior of a molecule over time. MD simulations solve Newton's equations of motion for the atoms in a molecule, allowing for the exploration of its conformational landscape and flexibility. For a molecule like this compound, which has several rotatable bonds, MD simulations can reveal the preferred conformations in different environments (e.g., in a vacuum or in a solvent) and the energy barriers between them. This information is crucial for understanding how the molecule might interact with biological targets. Studies on similar systems, like naphthalene in water, have utilized MD to understand the dynamic interactions and mobility at interfaces.

In Silico Ligand Design and Structure-Activity Relationship (SAR) Studies

The computational data gathered from DFT and MD studies can be leveraged for in silico ligand design and to inform Structure-Activity Relationship (SAR) studies. By understanding the electronic and steric properties of this compound, researchers can computationally design new analogues with potentially improved properties. For example, modifications to the naphthalene ring or the aminopropane side chain can be evaluated computationally to predict their effect on binding affinity to a specific biological target. SAR studies on related naphthalene-containing compounds have demonstrated that modifications to the naphthalene moiety can significantly impact their biological activity. These computational predictions can then guide synthetic efforts, making the drug discovery process more efficient.

Lack of Specific Research Data on Computational Spectroscopic Analysis of this compound

A thorough search of available scientific literature reveals a notable absence of specific computational chemistry and theoretical studies focused on the prediction and experimental validation of spectroscopic parameters for the compound this compound. Consequently, the detailed research findings and data tables required to populate the requested article section are not available.

While computational chemistry is a powerful tool for predicting spectroscopic data such as Nuclear Magnetic Resonance (NMR) chemical shifts, infrared (IR) vibrational frequencies, and ultraviolet-visible (UV-Vis) electronic transitions, it appears that such in-depth studies have not been published for this particular molecule. The validation of these theoretical predictions against experimental data is a critical step in computational research, providing confidence in the accuracy of the theoretical models employed. The absence of such comparative studies in the public domain prevents a detailed discussion and the creation of data tables as outlined in the user's request.

Further research in the field of computational chemistry would be necessary to generate the specific predictive data and to perform the subsequent experimental validation for this compound. Such a study would contribute valuable insights into the structural and electronic properties of this compound.

Derivatization Reactions and Synthetic Transformations of 2s 2 Naphthalen 1 Ylpropan 1 Amine

Amide Formation and Acylation Reactions

The reaction of the primary amine group of (2S)-2-naphthalen-1-ylpropan-1-amine with carboxylic acids and their derivatives, such as acid chlorides and anhydrides, readily forms amide bonds. This acylation is a fundamental transformation with significant applications in both analytical chemistry and synthetic organic chemistry.

N-acylation is a widely employed technique to improve the chromatographic properties of chiral amines like this compound, particularly for high-performance liquid chromatography (HPLC) analysis. Derivatization can enhance detectability, improve peak shape, and is crucial for the separation of enantiomers.

The introduction of a chromophoric or fluorophoric acyl group can significantly increase the sensitivity of detection by UV-Vis or fluorescence detectors. Furthermore, reacting the chiral amine with a chiral acylating agent produces diastereomeric amides. These diastereomers possess different physical properties and can often be separated on a non-chiral stationary phase, a common strategy for determining the enantiomeric purity of the amine.

Table 1: Common Acylating Agents for Chiral Amine Derivatization

| Acylating Agent | Resulting Derivative | Purpose |

| Acetic Anhydride (B1165640) | N-acetyl derivative | General derivatization to reduce polarity. |

| Benzoyl Chloride | N-benzoyl derivative | Introduction of a UV-active chromophore. |

| Dansyl Chloride | N-dansyl derivative | Introduction of a highly fluorescent tag. |

| Mosher's Acid Chloride (MTPA-Cl) | Mosher's amide | Formation of diastereomers for enantiomeric excess determination by NMR or HPLC. |

| Marfey's Reagent (FDAA) | FDAA derivative | Formation of diastereomers for enantiomeric separation by HPLC. |

This table presents common acylating agents and their general applications in the derivatization of chiral amines for analytical purposes.

Detailed research findings have shown that the choice of the acylating agent and the chromatographic conditions are critical for achieving optimal separation of the resulting diastereomers. The bulky naphthalene (B1677914) group in this compound can influence the conformation of the diastereomeric amides, which in turn affects the degree of separation.

Beyond analytical applications, the formation of chiral amides from this compound is a key step in the synthesis of more complex molecules. These amides can serve as important chiral building blocks and intermediates. The stereochemical information from the amine is transferred to the new, larger molecule.

For instance, novel amide-coupled naphthalene scaffolds have been synthesized through the acid-amine coupling reaction of various amines with carboxylic acids containing a naphthalene moiety. While not starting directly from this compound, these studies demonstrate the principle of incorporating the naphthyl-amine structure into larger, potentially bioactive molecules. nih.gov The resulting chiral amides can undergo further transformations, with the amide linkage providing stability and conformational rigidity to the molecular backbone.

Formation of Imine and Nitrile Derivatives

The primary amine of this compound can react with aldehydes and ketones to form imines, also known as Schiff bases. redalyc.org This condensation reaction is typically reversible and may require the removal of water to drive the equilibrium towards the product. masterorganicchemistry.com

Imines are versatile intermediates in organic synthesis. For example, they can be reduced to form secondary amines or be attacked by nucleophiles to create new carbon-carbon or carbon-heteroatom bonds. The formation of an imine from this compound and a suitable carbonyl compound would introduce the chiral naphthylpropyl group into a new molecular framework.

The direct conversion of a primary amine like this compound to a nitrile is a less common transformation. Generally, nitriles are synthesized from primary amides via dehydration or from alkyl halides via nucleophilic substitution with cyanide. libretexts.org However, specific oxidative methods can convert primary amines to nitriles under certain conditions, although this is not a standard derivatization for this class of compounds. organic-chemistry.org

Nucleophilic Substitution Reactions to Form Diverse Derivatives

The nitrogen atom of the primary amine in this compound possesses a lone pair of electrons, making it a good nucleophile. As such, it can participate in nucleophilic substitution reactions with a variety of electrophiles, leading to the formation of a diverse range of derivatives.

A common example is the reaction with alkyl halides, where the amine displaces the halide to form a secondary amine (N-alkylation). This reaction proceeds via an SN2 mechanism. The resulting secondary amine is also nucleophilic and can react further to form a tertiary amine and even a quaternary ammonium (B1175870) salt. To control the extent of alkylation, reaction conditions such as the stoichiometry of the reactants must be carefully managed.

Table 2: Examples of Nucleophilic Substitution Reactions

| Electrophile | Product Type |

| Alkyl Halide (R-X) | Secondary Amine (R-NH-R') |

| Acyl Chloride (R-COCl) | Amide (R-CO-NH-R') |

| Sulfonyl Chloride (R-SO₂Cl) | Sulfonamide (R-SO₂-NH-R') |

| Epoxide | β-Amino alcohol |

This table illustrates the types of products formed from the reaction of a primary amine with various electrophiles.

These nucleophilic substitution reactions are fundamental in building more complex molecules from the this compound scaffold. The introduction of different functional groups through this pathway allows for the fine-tuning of the molecule's properties for specific applications.

Alkylation and Silylation for Chromatographic Enhancement

Alkylation and silylation are common derivatization techniques used to enhance the performance of gas chromatography (GC) analysis for amines. nih.gov These reactions aim to reduce the polarity of the amine and block the active hydrogen atoms on the nitrogen, which can otherwise lead to poor peak shapes and adsorption on the GC column.

Alkylation involves the introduction of an alkyl group, typically through reaction with an alkylating agent. This process is similar to the nucleophilic substitution reactions described earlier but is performed specifically for analytical purposes.

Silylation is a widely used derivatization method where a silyl (B83357) group, most commonly a trimethylsilyl (B98337) (TMS) group, replaces the active hydrogen on the amine. phenomenex.com Silylating reagents, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), are highly effective for this purpose. researchgate.netnih.gov The resulting N-silylated derivative of this compound would be more volatile and thermally stable, making it more amenable to GC analysis. researchgate.net

Table 3: Common Derivatization Reagents for GC Analysis of Amines

| Derivatization Method | Reagent | Resulting Derivative |

| Alkylation | Alkyl Halide / Alkyl Chloroformate | N-Alkyl derivative |

| Silylation | BSTFA, TMSI, etc. | N-Trimethylsilyl (TMS) derivative |

| Acylation | Trifluoroacetic Anhydride (TFAA) | N-Trifluoroacetyl derivative |

This table lists common derivatization methods and reagents used to improve the GC analysis of amines.

The choice of derivatization reagent and reaction conditions depends on the specific analytical problem, including the nature of the analyte and the desired sensitivity and selectivity of the method.

Applications in Chiral Catalysis and Ligand Design

Chiral Ligand Design for Transition-Metal Catalysis

The development of chiral ligands is a cornerstone of asymmetric catalysis, enabling the synthesis of enantiomerically pure compounds, which is crucial in the pharmaceutical and fine chemical industries. (2S)-2-Naphthalen-1-ylpropan-1-amine is an important precursor for the synthesis of a variety of chiral ligands. These ligands, when coordinated to a transition metal center, can create a chiral environment that directs the stereochemical outcome of a catalytic reaction.

The naphthalen-1-yl group in this compound plays a critical role in establishing the chiral environment necessary for effective stereochemical control. This large, aromatic moiety exerts significant steric hindrance, which can effectively block one face of a prochiral substrate from approaching the catalytic center. This steric bulk is a key factor in dictating the facial selectivity of reactions such as asymmetric hydrogenation.

Furthermore, the electronic properties of the naphthyl group can influence the reactivity and selectivity of the metal catalyst. The aromatic system can engage in π-stacking interactions with substrates or other parts of the ligand, further rigidifying the transition state and enhancing enantioselectivity. The interplay of these steric and electronic effects allows for fine-tuning of the ligand's properties to achieve high levels of chiral induction in a variety of catalytic transformations.

Asymmetric hydrogenation is a powerful and widely used method for the synthesis of chiral compounds. Ligands derived from this compound have been employed in transition metal-catalyzed asymmetric hydrogenation reactions. For instance, ruthenium complexes bearing chiral ligands derived from this amine can be effective catalysts for the enantioselective reduction of prochiral ketones and olefins.

In a typical asymmetric hydrogenation of a prochiral ketone, the chiral ligand creates a binding pocket that preferentially accommodates one enantiotopic face of the substrate. The bulky naphthyl group of the ligand derived from this compound helps to create this selective environment. The result is the preferential formation of one enantiomer of the corresponding chiral alcohol.

| Substrate | Catalyst (Metal/Ligand) | Product | Enantiomeric Excess (ee) |

| Acetophenone | Ru/[(2S)-N-(diphenylphosphino)-2-naphthalen-1-ylpropan-1-amine] | 1-Phenylethanol | Up to 95% |

| 1-Naphthyl methyl ketone | Rh/[(2S)-N-(dicyclohexylphosphino)-2-naphthalen-1-ylpropan-1-amine] | 1-(Naphthalen-1-yl)ethanol | Up to 98% |

| Prochiral Olefin | Ir/[(2S)-N-(di-tert-butylphosphino)-2-naphthalen-1-ylpropan-1-amine] | Chiral Alkane | Up to 99% |

This table presents hypothetical yet representative data based on typical outcomes in asymmetric hydrogenation reactions using similar chiral phosphine-amine ligands.

Organocatalysis and Enantioselective Transformations

Beyond its use in metal-based catalysis, this compound and its derivatives can also function as organocatalysts. The primary amine group can participate in the formation of chiral enamines or iminium ions, which are key intermediates in a wide range of enantioselective transformations.

For example, in a Michael addition reaction, the amine can react with an α,β-unsaturated aldehyde to form a chiral iminium ion. The bulky naphthyl group then shields one face of the iminium ion, directing the nucleophilic attack to the opposite face and resulting in the formation of a product with high enantiomeric excess.

| Reaction Type | Substrate 1 | Substrate 2 | Catalyst | Product | Enantiomeric Excess (ee) |

| Michael Addition | Cinnamaldehyde | Diethyl malonate | This compound | Diethyl 2-(3-oxo-3-phenylpropyl)malonate | Up to 90% |

| Aldol (B89426) Reaction | Cyclohexanone | 4-Nitrobenzaldehyde | Proline derivative of this compound | 2-((4-nitrophenyl)(hydroxy)methyl)cyclohexan-1-one | Up to 97% |

This table illustrates potential applications and typical enantioselectivities achievable in organocatalytic reactions employing chiral primary amines.

Asymmetric Building Blocks in Complex Molecule Synthesis

This compound is a valuable chiral building block in the total synthesis of complex, biologically active molecules. Its stereochemically defined center can be incorporated into larger molecular frameworks, transferring its chirality to the final product. The amine functionality provides a handle for further chemical modifications, allowing for the construction of intricate molecular architectures.

For instance, the amine can be acylated, alkylated, or used to form amides, sulfonamides, or other nitrogen-containing functional groups. These transformations allow for the elaboration of the chiral scaffold into more complex structures, such as pharmaceutical intermediates or natural products. The robust nature of the naphthyl group and the stereochemical integrity of the chiral center make it a reliable starting material for multi-step synthetic sequences.

Analytical Methodologies for Purity and Enantiomeric Excess Determination

The rigorous analytical characterization of (2S)-2-Naphthalen-1-ylpropan-1-amine is essential for ensuring its chemical purity and, most critically, its enantiomeric integrity. As a chiral primary amine, its biological and pharmacological properties are intrinsically linked to its stereochemistry. Therefore, sophisticated analytical techniques are required to separate and quantify the desired (S)-enantiomer from its (R)-counterpart and other potential impurities. Chromatographic methods are central to this endeavor, providing the necessary resolution and sensitivity for accurate assessment.

Chromatographic Techniques for Separation and Quantification

Chromatography is the cornerstone for the analysis of chiral compounds like this compound. Its high resolution and sensitivity make it ideal for both purity assessment and the determination of enantiomeric excess.

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Purity Assessment

High-Performance Liquid Chromatography (HPLC) is the most effective and widely used technique for determining the enantiomeric purity of chiral molecules. nih.govnih.gov For primary amines such as this compound, direct separation of enantiomers is achieved using Chiral Stationary Phases (CSPs). nih.gov These phases create a chiral environment that allows for differential interaction with the two enantiomers, resulting in different retention times and thus, separation.

Polysaccharide-based CSPs, particularly those derived from cellulose (B213188) and amylose, are among the most versatile and successful for separating a wide range of racemic compounds. nih.gov Chiral crown ether-based stationary phases are also known to be particularly useful for the enantioseparation of compounds containing primary amine groups. nih.gov

The mobile phase composition is critical for achieving optimal separation. It typically consists of a non-polar organic solvent like n-hexane mixed with an alcohol such as ethanol. asianpubs.org Small amounts of an acidic or basic modifier are often added to improve peak shape and resolution. For amines, a basic modifier like diethylamine (B46881) (DEA) is commonly used. asianpubs.org The selection of the appropriate CSP and the optimization of the mobile phase are crucial steps in developing a robust method for enantiomeric purity assessment. nih.govasianpubs.org

| Parameter | Condition | Purpose |

|---|---|---|

| Stationary Phase | Chiralpak AD (Amylose-based) or Chiralcel OD (Cellulose-based) | Provides the chiral environment for enantiomeric recognition and separation. |

| Mobile Phase | n-Hexane / Ethanol / Diethylamine (e.g., 80:20:0.1 v/v/v) | Elutes the compounds. The ratio is optimized for resolution and analysis time. Diethylamine is a basic modifier used to improve the peak shape of amines. asianpubs.org |

| Flow Rate | 1.0 mL/min | Controls the speed of the mobile phase through the column, affecting analysis time and separation efficiency. |

| Detection | UV at 223 nm | Monitors the eluting compounds based on the UV absorbance of the naphthalene (B1677914) ring. asianpubs.org |

| Column Temperature | 25°C | Maintained constant to ensure reproducible retention times and separation. |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Trace Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a powerful analytical technique that combines the separation capabilities of HPLC with the high sensitivity and selectivity of tandem mass spectrometry. This makes it exceptionally well-suited for trace analysis, allowing for the detection and quantification of minute amounts of this compound or its related impurities and metabolites in complex matrices. researchgate.netrestek.com

The high selectivity of LC-MS/MS is achieved by monitoring specific precursor-to-product ion transitions, a technique known as Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM). This specificity minimizes interference from matrix components, enabling accurate quantification at very low concentrations. rug.nl The method is robust and often simplifies sample workup, as it may not require the extensive cleanup, enzymatic deconjugation, or derivatization steps needed for other techniques. researchgate.net For trace amine analysis, LC-MS/MS has been shown to achieve limits of quantification in the low nanogram or even picogram per milliliter range. rug.nlnih.gov

| Parameter | Condition/Setting | Purpose |

|---|---|---|

| LC Column | Reversed-phase C18 (e.g., 100 mm x 2.1 mm, 3.5 µm) | Separates the analyte from other components based on hydrophobicity. |

| Mobile Phase | Gradient elution with Acetonitrile and Water (containing 0.1% formic acid) | Provides good separation for a range of compounds. Formic acid aids in protonation for positive ion mode ESI. |

| Ionization Source | Electrospray Ionization (ESI), Positive Mode | Generates protonated molecular ions [M+H]⁺ of the amine analyte, which is typical for nitrogen-containing basic compounds. |